Zoledronate D,L-lysine monohydrate
Description
Structure
2D Structure
Properties
CAS No. |
1323976-37-9 |
|---|---|
Molecular Formula |
C11H26N4O10P2 |
Molecular Weight |
436.29 g/mol |
IUPAC Name |
2,6-diaminohexanoic acid;(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;hydrate |
InChI |
InChI=1S/C6H14N2O2.C5H10N2O7P2.H2O/c7-4-2-1-3-5(8)6(9)10;8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h5H,1-4,7-8H2,(H,9,10);1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2 |
InChI Key |
MLPSARXCSRWMAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.C(CCN)CC(C(=O)O)N.O |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Zoledronate D,l Lysine Monohydrate
Central Mechanism: Mevalonate (B85504) Pathway Inhibition
The primary mechanism of action for zoledronate is the inhibition of the mevalonate pathway within osteoclasts. nih.govpatsnap.comfrontiersin.org This pathway is essential for the synthesis of cholesterol and isoprenoid lipids, which are vital for numerous cellular functions. patsnap.com By targeting this pathway, zoledronate effectively cripples the bone-resorbing capacity of osteoclasts.
Farnesyl Pyrophosphate Synthase (FPPS) as a Primary Molecular Target
Zoledronate's principal molecular target within the mevalonate pathway is Farnesyl Pyrophosphate Synthase (FPPS). nih.govpatsnap.comnih.govnih.gov FPPS is a critical enzyme that catalyzes the formation of both farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are precursors for cholesterol synthesis and isoprenoid lipids. nih.govpatsnap.comfrontiersin.org Zoledronate is a highly potent inhibitor of FPPS, with a reported IC50 value of 20 nM, indicating its strong binding and inhibitory effect on the enzyme. The inhibition of FPPS disrupts the production of these essential downstream molecules, initiating a cascade of cellular events. patsnap.com
| Enzyme | Inhibitor | Effect | Reference |
| Farnesyl Pyrophosphate Synthase (FPPS) | Zoledronic Acid | Potent inhibition (IC50 = 20 nM) | |
| Farnesyl Pyrophosphate Synthase (FPPS) | Zoledronic Acid | Blocks synthesis of FPP and GGPP | patsnap.comfrontiersin.org |
Disruption of Protein Prenylation: Implications for Small GTPases
The depletion of FPP and GGPP due to FPPS inhibition has significant consequences for a process known as protein prenylation. patsnap.comnih.govyoutube.comnih.gov Prenylation is a post-translational modification where isoprenoid lipid groups (farnesyl or geranylgeranyl groups) are attached to small GTP-binding proteins, such as those in the Ras, Rho, and Rac families. nih.govyoutube.comnih.gov This modification is crucial for anchoring these signaling proteins to the cell membrane, a prerequisite for their proper function in regulating a multitude of cellular processes, including cytoskeletal organization, cell signaling, and cell survival. nih.govnih.govyoutube.com
By preventing the synthesis of FPP and GGPP, zoledronate effectively halts the prenylation of these small GTPases. patsnap.comyoutube.com The unprenylated proteins are unable to localize to their correct cellular compartments and remain inactive in the cytosol. nih.gov This disruption of small GTPase signaling is a key factor leading to the downstream effects of zoledronate on osteoclasts. youtube.com Research has demonstrated that even low, nanomolar concentrations of zoledronic acid can effectively inhibit the prenylation of various Rab GTPases in macrophage cell lines. nih.govgarvan.org.au
| Process | Effect of Zoledronate | Key Proteins Affected | Cellular Consequence | Reference |
| Protein Prenylation | Inhibition | Small GTPases (Ras, Rho, Rac, Rab) | Disruption of protein localization and function | patsnap.comyoutube.comnih.gov |
Osteoclast-Specific Actions and Their Regulation
The inhibition of the mevalonate pathway and subsequent disruption of protein prenylation culminate in profound, specific effects on osteoclasts, the primary target cells of zoledronate.
Induction of Osteoclast Apoptosis and Inhibition of Bone Resorption
A major consequence of zoledronate's action is the induction of apoptosis, or programmed cell death, in osteoclasts. nih.govfrontiersin.orgyoutube.com The disruption of essential cellular processes governed by small GTPases leads to a state of cellular stress that triggers the apoptotic cascade. patsnap.comyoutube.com The loss of osteoclasts directly results in a potent inhibition of bone resorption, the process by which these cells break down bone tissue. webmd.comnih.gov Zoledronic acid exhibits a high affinity for bone mineral, allowing it to accumulate at sites of active bone remodeling and be slowly released over time, which contributes to its prolonged anti-resorptive effect. patsnap.com
Modulation of Osteoclast Differentiation and Activity
In addition to inducing apoptosis in mature osteoclasts, zoledronate also interferes with the formation of new osteoclasts. It has been shown to significantly inhibit the differentiation of osteoclast precursors into mature, functional osteoclasts. nih.govfrontiersin.orgnih.govspandidos-publications.com
The differentiation of osteoclasts is critically dependent on the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and its receptor, RANK. nih.govfrontiersin.org The binding of RANKL to RANK initiates a signaling cascade that is essential for osteoclastogenesis. Zoledronate has been shown to inhibit this crucial signaling pathway. nih.gov
Specifically, zoledronate suppresses the RANKL-mediated activation of key downstream signaling molecules, including nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK). nih.govnih.govresearchgate.net This blockade prevents the subsequent expression of important transcription factors such as c-Fos and nuclear factor of activated T-cells c1 (NFATc1). nih.govspandidos-publications.com These transcription factors are responsible for turning on the genes for osteoclast-specific proteins, including tartrate-resistant acid phosphatase (TRAP), calcitonin receptor (CTR), and dendritic cell-specific transmembrane protein (DC-STAMP). nih.govspandidos-publications.comspandidos-publications.com By inhibiting this entire cascade, zoledronate effectively halts the production of new osteoclasts.
| Signaling Pathway | Effect of Zoledronate | Downstream Targets Affected | Outcome | Reference |
| RANKL/RANK | Inhibition | NF-κB, JNK, c-Fos, NFATc1 | Decreased expression of osteoclast-specific markers (TRAP, CTR, DC-STAMP) | nih.govspandidos-publications.comnih.govresearchgate.netspandidos-publications.com |
| Osteoclast Differentiation | Attenuation | Osteoclast precursors | Reduced formation of mature osteoclasts | nih.govnih.govspandidos-publications.com |
| Bone Resorption | Inhibition | Mature osteoclasts | Reduced breakdown of bone tissue | webmd.comnih.gov |
| Osteoclast Survival | Induction of Apoptosis | Mature osteoclasts | Increased programmed cell death of osteoclasts | frontiersin.orgyoutube.com |
Influence on p53 Protein Stability in Osteoclasts
Zoledronic acid, the active component of Zoledronate D,L-lysine monohydrate, has been shown to affect the viability of osteoclasts by modulating the stability of the p53 protein. nih.gov Research indicates that zoledronic acid treatment leads to an increase in the protein stability of p53 in these cells. nih.govresearchgate.net This stabilization is a key aspect of its mechanism against osteoclastogenesis. nih.gov
Table 1: Effect of Zoledronic Acid on p53 Pathway in Osteoclasts
| Component | Effect of Zoledronic Acid | Mechanism | Outcome |
|---|---|---|---|
| FBXO9 | Downregulation | Inhibition of ubiquitin E3 ligase activity | Decreased p53 ubiquitination |
| p53 Protein | Increased Stability | Reduced degradation | Promotion of osteoclast ferroptosis |
Effects on Osteoclastic Differentiation Markers in Vivo
In vivo studies have demonstrated that zoledronate significantly impacts the expression of key markers associated with osteoclast differentiation and function. Treatment with zoledronate leads to a marked inhibition of osteoclast formation and bone resorption activity. frontiersin.org This is achieved by suppressing the expression of genes crucial for the development and function of osteoclasts. frontiersin.org
Specifically, zoledronate treatment has been shown to downregulate the expression of osteoclast-specific mRNAs. frontiersin.org Among the affected markers are Cathepsin K (Ctsk) and tartrate-resistant acid phosphatase (TRAP), both of which are essential for bone resorption. frontiersin.org Furthermore, zoledronate has been observed to strongly inhibit the formation of TRAP-positive multinucleated osteoclasts, which are the mature, functional form of these cells. nih.gov The compound also reduces the expression of the calcitonin receptor and dendritic cell-specific transmembrane protein, further impeding osteoclastogenesis. nih.gov These findings indicate that zoledronate actively interferes with the genetic programming that drives the differentiation of osteoclast precursors into mature, bone-resorbing cells. frontiersin.org
Table 2: In Vivo Effects of Zoledronate on Osteoclastic Markers
| Marker | Function | Effect of Zoledronate |
|---|---|---|
| Tartrate-Resistant Acid Phosphatase (TRAP) | Marker for differentiated osteoclasts | Downregulated expression, inhibition of TRAP-positive cell formation nih.govfrontiersin.org |
| Cathepsin K (Ctsk) | Key enzyme in bone matrix degradation | Downregulated expression frontiersin.org |
| Calcitonin Receptor | Involved in osteoclast regulation | Decreased expression nih.gov |
| Dendritic Cell-Specific Transmembrane Protein | Involved in cell fusion to form multinucleated osteoclasts | Decreased expression nih.gov |
Disruption of Podosome Formation in Osteoclasts
A critical aspect of osteoclast function is their ability to form a specialized adhesion structure known as the sealing zone, which is composed of a dense ring of podosomes. This structure is essential for the osteoclast to attach to the bone surface and carry out resorption. Nitrogen-containing bisphosphonates, such as zoledronate, effectively disrupt this process. nih.gov
The inhibitory action of zoledronate on podosome formation is a consequence of its primary mechanism: the inhibition of farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway. This enzyme is crucial for protein prenylation, a process that attaches lipid groups to small GTPases, enabling them to function correctly. nih.gov By blocking FPPS, zoledronate prevents the prenylation of key small GTPases, such as those in the Rho family, which are essential for organizing the actin cytoskeleton. nih.gov The disruption of these signaling pathways prevents the assembly and organization of the actin filaments that form the podosome belt and the subsequent sealing zone. nih.gov This impairment of the actin cytoskeleton ultimately leads to a loss of the osteoclast's bone-resorbing capability.
Interactions with Other Bone Cell Types
Osteocyte-Mediated Osteoclastogenesis Enhancement
While the primary effect of zoledronate is the inhibition of osteoclasts, it also has complex and sometimes paradoxical interactions with other bone cells, such as osteocytes. Studies have revealed that zoledronate can enhance the ability of osteocytes to promote the formation of osteoclasts. When osteocyte-like MLO-Y4 cells are treated with zoledronate, they show a marked increase in the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine that drives osteoclast differentiation. The conditioned medium from these zoledronate-treated osteocytes is then able to stimulate the differentiation of osteoclast precursor cells.
Role of Interleukin-6 (IL-6) and RANKL Axis
The mechanism behind zoledronate-induced, osteocyte-mediated osteoclastogenesis involves the upregulation of Interleukin-6 (IL-6). Research has shown that treating osteocyte-like MLO-Y4 cells with zoledronate leads to an increased expression and secretion of IL-6. This autocrine or paracrine IL-6 then acts on the osteocytes themselves to trigger an increase in RANKL expression. The essential role of this axis was confirmed in experiments where the use of an IL-6 neutralizing antibody significantly reduced the enhanced osteoclast-supporting activity of zoledronate-treated osteocytes.
Involvement of JAK2/STAT3 Signaling Pathway
The signaling cascade that links IL-6 to increased RANKL expression in osteocytes treated with zoledronate is the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The binding of IL-6 to its receptor on the osteocyte surface activates JAK2, which in turn phosphorylates and activates STAT3. This activated STAT3 then promotes the transcription of the RANKL gene. The involvement of this pathway was demonstrated by the use of a JAK2/STAT3 inhibitor, AG490, which effectively blunted the zoledronate-induced upregulation of RANKL in osteocytes. Therefore, in the presence of zoledronate, an increase in IL-6 expression triggers elevated RANKL expression via the JAK2/STAT3 pathway, which paradoxically potentiates osteoclast formation.
Table 3: Zoledronate's Effect on Osteocyte Signaling and Osteoclastogenesis
| Cell Type | Treatment | Signaling Pathway Activated | Key Cytokines | Outcome |
|---|---|---|---|---|
| Osteocyte-like MLO-Y4 | Zoledronate | IL-6/JAK2/STAT3 | ↑ Interleukin-6 (IL-6), ↑ RANKL | Enhanced Osteoclastogenesis |
Influence on Osteoblasts and Bone Marrow Stromal Cells in Research Models
Studies have shown that zoledronic acid can have a positive impact on the cells responsible for building new bone. tandfonline.com The primary mechanism of action for zoledronic acid involves the inhibition of farnesyl pyrophosphate synthase (FPPS) within the mevalonate pathway. patsnap.com This pathway is crucial for the production of lipids necessary for the function of osteoclasts, the cells that break down bone. patsnap.com By disrupting this process, zoledronic acid leads to osteoclast apoptosis (programmed cell death), thereby reducing bone resorption. patsnap.comyoutube.com While this is its main function, the effects on osteoblasts and their precursors, the BMSCs, are also of significant interest.
Research indicates that in vivo treatment with zoledronic acid can lead to an increase in the ex vivo proliferative capacity of rat mesenchymal stromal cells (MSCs), another term for BMSCs. utupub.fiactaorthop.org In one study, rats treated with weekly doses of zoledronic acid showed enhanced proliferation of their MSCs when these cells were isolated and cultured. utupub.fiactaorthop.org However, this particular study did not observe a significant effect on the osteoblastic differentiation of these cells. utupub.fiactaorthop.org
Conversely, other research suggests that zoledronic acid can promote the osteogenic differentiation of BMSCs. One study found that zoledronic acid treatment significantly upregulated the expression of osteogenesis-related genes such as alkaline phosphatase (ALP), Runt-related transcription factor 2 (RUNX2), and bone gamma-carboxyglutamate (B555490) protein (Bglap). europeanreview.org This was accompanied by an increase in ALP activity and the capacity for mineralization in a dose-dependent manner. europeanreview.org Furthermore, zoledronic acid was shown to alleviate oxidative stress in BMSCs by modulating the SIRT3/SOD2 pathway, which in turn promoted osteogenesis. europeanreview.org
The influence of zoledronic acid on mature osteoblasts has also been a subject of investigation, though findings have been described as controversial. aacrjournals.org Some studies have reported positive effects on the formation of alkaline phosphatase-positive colonies, indicating a proliferative or osteogenic effect. tandfonline.com The compound has been shown to increase the mineralization of human bone-derived cells in vitro. tandfonline.com
The following tables summarize key findings from research models investigating the effects of zoledronic acid on osteoblasts and bone marrow stromal cells.
Table 1: Effects of Zoledronic Acid on Bone Marrow Stromal Cells (BMSCs/MSCs) in Research Models
| Research Model | Key Findings | Reference |
|---|---|---|
| Rat Femoral Fracture Model (In Vivo Treatment, Ex Vivo Analysis) | Increased ex vivo proliferative capacity of MSCs with weekly zoledronic acid administration. No substantial effect on osteoblastic differentiation was observed. | utupub.fiactaorthop.org |
| In Vitro BMSC Culture | Zoledronic acid treatment upregulated osteogenesis-related genes (ALP, RUNX2, Bglap) and increased ALP activity and mineralization in a dose-dependent manner. | europeanreview.org |
| In Vitro BMSC Culture (Oxidative Stress Model) | Zoledronic acid alleviated H2O2-induced oxidative stress and promoted osteogenesis through the SIRT3/SOD2 pathway. | europeanreview.org |
Table 2: Effects of Zoledronic Acid on Osteoblasts in Research Models
| Research Model | Key Findings | Reference |
|---|---|---|
| In Vitro Osteoblast Culture | Some studies indicate mild but positive effects on the formation of alkaline phosphatase- (ALP-) positive colonies, suggesting a proliferative and/or osteogenic effect. | tandfonline.com |
Preclinical Pharmacodynamics and Pharmacokinetics of Zoledronate D,l Lysine Monohydrate
Pharmacodynamic Effects in Animal Models of Bone Homeostasis
Zoledronic acid has been shown to effectively maintain bone mass in animal models of estrogen deficiency without negatively impacting bone mineralization. nih.gov In ovariectomized sheep, a model for postmenopausal osteoporosis, prolonged estrogen deficiency leads to decreased mean mineralization and increased mineral heterogeneity. nih.govnovartis.com Treatment with zoledronic acid in these animals significantly reduced this mineral variability at both the trabecular level and between different regions of the femur, helping to restore mineralization levels closer to that of control animals. nih.govnovartis.com These findings suggest that zoledronic acid can counteract the detrimental effects of estrogen loss on bone quality.
The mechanism behind this effect is linked to the upregulation of RANKL in bone marrow cells following estrogen deficiency, which increases bone resorption. researchgate.net Zoledronic acid effectively inhibits this osteoclast-mediated bone resorption. frontiersin.org Studies in premenopausal women undergoing chemotherapy, which can induce temporary estrogen deficiency, also demonstrate that zoledronic acid prevents the significant bone loss observed in the lumbar spine and hip. nih.gov
Table 1: Effects of Zoledronic Acid on Bone Mineralization in Estrogen-Deficient Models
| Animal Model | Key Findings | Reference |
|---|---|---|
| Ovariectomized Sheep | Reduced mineral heterogeneity and restored mineralization levels. | nih.govnovartis.com |
| Estrogen-Deficient Animals | Maintained bone mass without adverse effects on mineralization. | nih.gov |
| Premenopausal Women (chemotherapy-induced estrogen deficiency) | Prevented bone loss in the lumbar spine and hip. | nih.gov |
Preclinical studies have demonstrated the efficacy of zoledronic acid in preventing bone loss due to disuse and inflammation. In a mouse model where disuse osteopenia was induced by botulinum toxin injections, a single dose of zoledronic acid successfully prevented the loss of both cortical and trabecular bone, as well as the associated decline in mechanical strength. nih.govnih.gov
Furthermore, in animal models of inflammatory arthritis, such as human tumor necrosis factor-transgenic (hTNFtg) mice which develop severe destructive arthritis, zoledronic acid has shown significant protective effects. nih.gov While it did not affect synovial inflammation, it markedly retarded bone erosion and almost completely blocked it with repeated administration. nih.gov This treatment also led to a significant increase in systemic bone mass, attributed to an increase in trabecular number and connectivity. nih.gov In rats with collagen-induced arthritis, zoledronic acid has been shown to reduce bone erosion scores and decrease joint damage. turkosteoporozdergisi.org These findings highlight the potential of zoledronic acid to preserve skeletal integrity in conditions characterized by inflammation-driven bone loss. nih.govturkosteoporozdergisi.org
Table 2: Efficacy of Zoledronic Acid in Animal Models of Disuse and Inflammatory Bone Loss
| Animal Model | Condition | Key Findings | Reference |
|---|---|---|---|
| Mice | Disuse Osteopenia (Botulinum Toxin-Induced) | Prevented loss of cortical and trabecular bone and mechanical strength. | nih.govnih.gov |
| hTNFtg Mice | Inflammatory Arthritis | Retarded bone erosion and increased systemic bone mass. | nih.gov |
| Rats | Collagen-Induced Arthritis | Reduced bone erosion scores and decreased joint damage. | turkosteoporozdergisi.org |
Zoledronic acid significantly modulates bone remodeling by inhibiting osteoclast activity. nih.govresearchgate.net In a mouse model of disuse osteopenia, zoledronic acid treatment prevented the loss of trabecular bone and led to a more plate-like trabecular structure at the distal femoral metaphysis. nih.gov Interestingly, it also resulted in a higher expression of markers for osteoclastic differentiation, suggesting it primarily affects mature, bone-resorbing osteoclasts. nih.govnih.gov
In animals with chronic kidney disease, which exhibit high trabecular bone remodeling, zoledronic acid effectively suppressed this remodeling activity. nih.gov In osteoarthritic rats, zoledronic acid was used to inhibit subchondral bone lesions. researchgate.net Furthermore, in a study involving ovariectomized sheep, zoledronic acid treatment significantly reduced the increased mineral heterogeneity that occurs with estrogen deficiency, indicating a positive effect on trabecular bone quality. nih.gov
Preclinical Pharmacokinetic Profiles
A key pharmacokinetic feature of zoledronic acid is its strong binding affinity to hydroxyapatite (B223615), the mineral component of bone. nih.govnih.govarxiv.org This affinity is a crucial aspect of its mechanism of action, as it allows the drug to target bone tissue, especially at sites of active remodeling. nih.gov In vitro studies have shown that zoledronic acid has a greater binding affinity for hydroxyapatite than other bisphosphonates like alendronate, ibandronate, and risedronate. nih.govfrontiersin.org
The P-C-P backbone structure of bisphosphonates is responsible for this high affinity for the components of hydroxyapatite. arxiv.org This strong binding explains the prolonged duration of action of zoledronic acid, as approximately 55% of an administered dose is taken up by the bone and then slowly released back into the systemic circulation. nih.gov Computational studies have further elucidated this interaction, calculating significant adsorption energies of zoledronic acid on the hydroxyapatite surface. arxiv.org
Zoledronic acid is metabolically stable and is not metabolized by human P450 enzymes in vitro. nih.govfda.gov Following administration, it is primarily cleared from the body through renal excretion. nih.govfda.gov In preclinical models, the portion of the drug not bound to bone is eliminated unchanged in the urine. nih.gov
Pharmacokinetic studies in humans show a triphasic decline in plasma concentrations. nih.gov There is a rapid initial decrease from peak levels, followed by a prolonged terminal elimination phase with a half-life of 146 hours. nih.govfda.gov Approximately 39% to 45% of the administered dose is excreted in the urine within 24 hours. nih.govfda.gov The remaining drug is retained in the skeleton and is slowly released as the bone remodels. fda.gov This slow release from the bone contributes to its long-lasting therapeutic effect.
Protein Binding Characteristics in Plasma
Studies on zoledronic acid indicate that its binding to plasma proteins is generally low to moderate. In vitro experiments have been conducted across various species, including rats, dogs, and humans, to characterize this aspect of its pharmacokinetic profile.
Detailed findings from research on zoledronic acid show that the extent of plasma protein binding is not extensive. One study reported that the in vitro plasma protein binding of zoledronic acid was low to moderate across all tested species (rat, dog, and human). researchgate.netnih.gov Another source states that human plasma protein binding for zoledronic acid is approximately 23-56%. drugbank.comfda.gov This variability may be attributed to the different concentrations of zoledronic acid used in the assays and the specific experimental methods employed.
The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic behavior, as only the unbound fraction is free to distribute into tissues and exert its pharmacological effect. bioivt.comscilit.com For bisphosphonates like zoledronic acid, which have a high affinity for bone tissue, plasma protein binding influences the amount of drug available for uptake into the skeleton. nih.gov
The primary protein responsible for binding acidic and neutral drugs in plasma is human serum albumin (HSA). mdpi.com The interaction between zoledronic acid and plasma proteins is a reversible process. researchgate.net
Table 1: Summary of Preclinical Plasma Protein Binding Data for Zoledronic Acid
| Species | Binding Percentage | Study Type | Reference |
| Human | ~23-56% | In vitro | drugbank.comfda.gov |
| Rat | Low to Moderate | In vitro | researchgate.netnih.gov |
| Dog | Low to Moderate | In vitro | researchgate.netnih.gov |
It is important to reiterate that this data pertains to zoledronic acid. While it provides the closest available insight, these values may not be identical for the Zoledronate D,L-lysine monohydrate salt form.
Advanced Research Methodologies and Analytical Techniques in Zoledronate D,l Lysine Monohydrate Studies
In Vitro Experimental Models
In vitro models provide a controlled environment to dissect the specific cellular and molecular mechanisms of zoledronate. These systems are fundamental for initial screening, mechanism of action studies, and understanding direct cellular responses.
Primary cell cultures are essential for studying the direct effects of zoledronate on specific cell types involved in bone metabolism and pathology.
Osteoclasts: As the primary target of bisphosphonates, osteoclasts are a major focus. Studies have demonstrated that zoledronic acid inhibits osteoclast differentiation and induces their apoptosis (cell death). nih.gov The mechanism involves the suppression of key signaling pathways necessary for osteoclast formation and function, such as the RANKL/RANK pathway. nih.gov
Osteocytes: Research using osteocyte-like MLO-Y4 cells has shown that zoledronate can paradoxically increase the expression of factors that promote osteoclast formation, such as RANKL and interleukin-6. nih.gov This highlights the complex regulatory role of osteocytes in bone and suggests that while zoledronate directly inhibits osteoclasts, its effect on other bone cells can trigger compensatory signaling pathways. nih.gov
Tumor Cells: The direct anti-tumor effects of zoledronate have been investigated across various cancer cell lines. In prostate cancer cells, low concentrations of zoledronate have been shown to reduce cell proliferation, migration, and invasion. nih.gov It can also induce apoptosis in multiple cancer types, including breast cancer, prostate cancer, and leukemia. nih.gov For instance, in human bladder cancer cells (T24), zoledronate treatment is used to study its effects on apoptosis-related pathways.
Table 1: Effects of Zoledronate in Primary Cell Culture Systems
| Cell Type | Cell Line Example | Key Research Findings |
| Osteocyte | MLO-Y4 | Markedly increased RANKL and sclerostin expression. nih.gov |
| Osteoclast | Myeloid lineage precursors | Inhibition of differentiation via suppression of RANKL/RANK and other pathways; induction of apoptosis. nih.gov |
| Prostate Cancer | LAPC4 | Reduction of cell proliferation, migration, and 3D growth/invasion at low concentrations. nih.gov |
| Bladder Cancer | T24 | Used to study the induction of apoptosis. |
To understand the interactions between different cell types in the bone microenvironment, researchers utilize co-culture systems. These models better mimic the complex biological context in which zoledronate functions. A key example is the study of communication between osteocytes and osteoclasts. Conditioned medium from zoledronate-treated osteocyte-like MLO-Y4 cells was used to treat osteoclast precursors. nih.gov This experiment revealed that factors secreted by the zoledronate-exposed osteocytes could, in turn, influence the generation of osteoclasts, demonstrating the compound's impact on intercellular signaling loops. nih.gov Similarly, studies on bone metastasis investigate the interaction between tumor cells and bone cells, where zoledronate is shown to disrupt the vicious cycle of tumor-induced bone destruction. youtube.com
The development of resistance to anti-cancer agents is a significant clinical challenge. To study this phenomenon, researchers have developed cell lines with acquired resistance to zoledronate. For example, a zoledronic acid-resistant prostate cancer cell subline, DU145R80, was created by exposing the parental DU145 cells to gradually increasing concentrations of the drug. nih.gov This resistant cell line showed cross-resistance to other nitrogen-containing bisphosphonates and exhibited a more aggressive phenotype. nih.gov In a different approach, studies have used zoledronate to overcome resistance to other chemotherapies. In a cisplatin-resistant nasopharyngeal carcinoma (NPC) cell line (HNE1/CDDP), pretreatment with a low concentration of zoledronate was found to re-sensitize the cells to cisplatin (B142131) by inducing cell cycle arrest and activating the mitochondrial apoptotic pathway. nih.gov
Table 2: Zoledronate in Drug Resistance Models
| Cell Line | Cancer Type | Model Type | Key Finding |
| DU145R80 | Prostate Cancer | Acquired Resistance | Developed resistance to zoledronate; showed a more aggressive phenotype mediated by p38-MAP kinase activation. nih.gov |
| HNE1/CDDP | Nasopharyngeal Carcinoma | Chemotherapy Resistance | Zoledronate reversed cisplatin resistance by inducing apoptosis. nih.gov |
In Vivo Animal Models
Animal models are indispensable for evaluating the systemic effects, efficacy, and integration of zoledronate in a complex living organism, bridging the gap between cell culture findings and clinical application.
To study diseases characterized by bone loss, researchers use specific animal models.
Ovariectomy-Induced Osteoporosis: The ovariectomized (OVX) rat is a standard and widely used model for postmenopausal osteoporosis. mdpi.com In this model, the removal of the ovaries induces estrogen deficiency, leading to accelerated bone loss. Studies using OVX rats have evaluated the effect of systemic zoledronic acid on bone regeneration in bone defects, showing that the timing of administration can influence outcomes. mdpi.com
Bone Metastasis: To study how zoledronate affects the spread of cancer to the bone, xenograft models are often used. nih.gov In these models, human cancer cells are implanted into an animal, typically a mouse or rat, to form tumors that metastasize to the bone. Zoledronate is a standard treatment in this context, known to effectively inhibit tumor-induced osteolysis (bone destruction). nih.govnih.gov It has been shown to reduce the growth of bone metastases from various cancers, including breast, prostate, and lung cancer. nih.gov
Osseointegration, the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant, is critical for the success of orthopedic and dental implants. Animal models are used to test strategies to enhance this process.
Studies have investigated the effect of both local and systemic administration of zoledronate on the osseointegration of titanium implants in various animal models, including rats, rabbits, and dogs. nih.govresearchgate.netnih.gov A meta-analysis of preclinical studies concluded that systemic administration of zoledronate could improve the osseointegration of orthopedic implants in animal models, particularly in osteoporotic animals. nih.gov However, the effect of local delivery, such as from a drug-releasing implant coating, has yielded more varied results. One study using Sprague Dawley rats with titanium implants coated with a zoledronate-releasing polymer found no significant enhancement in osseointegration compared to controls. nih.govresearchgate.net The choice of animal model is critical, with species like rabbits, dogs, and sheep being commonly used due to similarities in their bone structure and remodeling rates to humans. mdpi.com
Table 3: Animal Models in Zoledronate Research
| Model Type | Animal Species | Pathology/Application | Key Research Focus |
| Osteoporosis | Rat (Ovariectomized) | Postmenopausal Osteoporosis | Efficacy of zoledronate in preventing bone loss and aiding bone regeneration. mdpi.com |
| Bone Metastasis | Rat/Mouse (Xenograft) | Cancer-induced bone disease | Inhibition of osteolysis and direct anti-tumor effects. nih.gov |
| Osseointegration | Rat, Rabbit, Dog | Orthopedic/Dental Implants | Effect of local vs. systemic zoledronate on bone-implant fixation. nih.govnih.gov |
Molecular and Omics Approaches
Modern biological research leverages high-throughput "omics" technologies to comprehensively analyze the roles of various molecules, including genes, proteins, and metabolites. In the context of zoledronic acid, these approaches have been instrumental in elucidating its cellular and molecular effects.
Gene Expression Profiling (e.g., RNA-seq, qRT-PCR)
Gene expression profiling techniques are vital for understanding how zoledronic acid modulates cellular functions at the genetic level. By quantifying messenger RNA (mRNA) levels, researchers can identify which genes and signaling pathways are activated or suppressed following treatment.
Research Findings: Studies utilizing RNA sequencing (RNA-seq) on bone marrow cells from ovariectomized rats treated with zoledronic acid have identified significant changes in gene expression. nih.govnih.govfrontiersin.org This analysis revealed that the PI3K-AKT signaling pathway was significantly associated with the expressional changes induced by the treatment. nih.govnih.govfrontiersin.org This pathway is crucial for cell survival and proliferation, suggesting that zoledronic acid's anti-osteoporotic effects may be partly mediated through its modulation. researchgate.net
Further analysis of publicly available RNA-seq data from CD115+ pre-osteoclastic cells isolated from mice treated with zoledronic acid showed a notable downregulation of genes associated with senescence and the senescence-associated secretory phenotype (SASP). nih.gov In other studies, PCR arrays were used to assess the expression of 84 human angiogenic factors in primary human osteoclasts. researchgate.net This research identified that zoledronic acid treatment significantly upregulated the expression of pro-inflammatory chemokines like CXCL9 and CXCL10. researchgate.net These findings demonstrate that gene expression analysis provides a powerful tool for uncovering the diverse molecular mechanisms of zoledronate.
| Technique | Model System | Key Findings | Associated Pathway/Process | Reference |
|---|---|---|---|---|
| RNA-seq | Bone marrow from ovariectomized rats | Identified differentially expressed genes following treatment. | PI3K-AKT Signaling Pathway | nih.govnih.govfrontiersin.org |
| RNA-seq (Public Data) | CD115+ pre-osteoclastic cells from mice | Significant downregulation of senescence/SASP genes. | Cellular Senescence | nih.gov |
| PCR Array | Primary human osteoclasts | Upregulation of tumor necrosis factor, CXCL9, and CXCL10. | Angiogenesis / Inflammation | researchgate.net |
Untargeted Metabolomics for Candidate Biomarker Identification
Untargeted metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. This approach can identify metabolic shifts in response to a drug and help discover potential biomarkers for treatment efficacy. nih.govnih.govfrontiersin.org
Research Findings: In studies using an ovariectomized rat model of postmenopausal osteoporosis, untargeted metabolomics was employed to characterize the metabolic changes occurring in response to zoledronic acid treatment. nih.govnih.govfrontiersin.org Using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), researchers analyzed plasma samples collected at multiple time points. nih.gov This comprehensive profiling identified 163 differential metabolites between the zoledronic acid-treated and control groups. nih.govnih.gov
Among the identified metabolites, several were highlighted as potential therapeutic biomarkers. These include mevalonate (B85504), a key molecule in the pathway targeted by zoledronic acid, as well as prolyl hydroxyproline (B1673980) (PHP), leucyl hydroxyproline (LHP), and 4-vinylphenol (B1222589) sulfate (B86663) (4-VPS). nih.govnih.govfrontiersin.org Time-series analysis further revealed that 4-VPS levels negatively correlated with the increase in vertebral bone mineral density following treatment, strengthening its potential as a biomarker of efficacy. nih.govnih.govfrontiersin.org
| Biomarker Candidate | Significance | Analytical Platform | Model System | Reference |
|---|---|---|---|---|
| Mevalonate | A critical molecule in the target pathway of zoledronic acid. | UPLC-MS/MS | Ovariectomized Rat Model | nih.govnih.gov |
| Prolyl hydroxyproline (PHP) | Identified as a differential metabolite throughout the study. | UPLC-MS/MS | Ovariectomized Rat Model | nih.govnih.gov |
| Leucyl hydroxyproline (LHP) | Identified as a differential metabolite throughout the study. | UPLC-MS/MS | Ovariectomized Rat Model | nih.govnih.gov |
| 4-vinylphenol sulfate (4-VPS) | Negatively correlated with increased vertebral bone mineral density. | UPLC-MS/MS | Ovariectomized Rat Model | nih.govnih.govfrontiersin.org |
Proteomics and Protein Prenylation Analysis
Proteomics, the large-scale study of proteins, provides critical information about how drugs affect cellular machinery. A key mechanism of nitrogen-containing bisphosphonates like zoledronic acid is the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway. nih.govnih.gov This inhibition disrupts protein prenylation, a post-translational modification essential for the function of small GTPase proteins like Ras and Rap1A, which are crucial for osteoclast function. nih.gov
Research Findings: Studies have confirmed that zoledronic acid effectively inhibits protein prenylation, leading to an accumulation of unprenylated Ras and Rap1A proteins. nih.gov This disruption of a critical cellular process contributes to the induction of apoptosis and inhibition of proliferation in various cell types. nih.gov Proteomic analysis has also been used to investigate mechanisms of resistance. For instance, comparing zoledronic acid-resistant prostate cancer cells to their sensitive parental cells identified a network of proteins involved in cell organization and movement, suggesting pathways that contribute to an invasive phenotype. nih.gov Furthermore, single-cell proteomic analysis (Cytometry by Time of Flight, CyTOF) has demonstrated that zoledronic acid can reduce the number of pre-osteoclastic cells and decrease protein levels of senescence markers like p16 and p21 in these cells. nih.gov
| Analytical Approach | Key Finding | Mechanism/Effect | Cell/Model System | Reference |
|---|---|---|---|---|
| Western Blot | Increased levels of unprenylated Ras and Rap1A. | Inhibition of protein prenylation. | Lung Cancer Cells | nih.gov |
| Proteomic Analysis (Mass Spectrometry) | Identification of proteins related to cell organization and movement. | Characterization of drug resistance and invasive phenotype. | Prostate Cancer Cells | nih.gov |
| Single-cell Proteomics (CyTOF) | Decreased protein levels of p16 and p21 in pre-osteoclasts. | Demonstration of senolytic effects. | Aged Mice | nih.gov |
| In vitro assays | Inhibition of Farnesyl pyrophosphate synthase (FPPS). | Disruption of the mevalonate pathway. | Renal Fibrosis Rat Model | nih.gov |
Advanced Imaging and Biomechanical Characterization
Beyond the molecular level, it is crucial to assess the structural and mechanical consequences of zoledronic acid treatment on bone tissue. Advanced imaging and biomechanical testing provide quantitative data on bone quality and integrity.
Histomorphometry for Bone Structure Analysis
Bone histomorphometry is a quantitative histological technique performed on undecalcified bone biopsies. scielo.br It allows for the detailed measurement of structural and remodeling parameters, providing a microscopic view of a drug's effect on bone architecture. scielo.br
Research Findings: Histomorphometric analyses have consistently shown that zoledronic acid treatment leads to significant improvements in trabecular bone mass. nih.gov Studies in various animal models have reported a significant increase in trabecular bone volume, number, and connectivity density. nih.gov In a study on growing rats, treatment resulted in a statistically significant increase in the number, width, and area of trabeculae in the tibia.
Comparative studies, such as the Skeletal Histomorphometry in Subjects on Teriparatide or Zoledronic Acid Therapy (SHOTZ) study, have highlighted the distinct mechanisms of different osteoporosis drugs. oup.comoup.com While the anabolic agent teriparatide significantly increased mineralizing surface per bone surface (MS/BS), zoledronic acid, as an antiresorptive agent, resulted in significantly lower MS/BS values. oup.comoup.com This indicates a profound reduction in bone turnover. scielo.br Similarly, parameters of bone formation, such as mineral apposition rate and bone formation rate, were found to be decreased after zoledronate treatment, consistent with its primary anti-osteoclastic activity. scielo.brnih.gov
| Parameter Measured | Effect of Zoledronic Acid | Model/Study Population | Reference |
|---|---|---|---|
| Trabecular Bone Volume/Fraction | Significantly Increased | Murine model of Rett syndrome; Growing albino rats | nih.gov |
| Trabecular Number | Significantly Increased | Murine model of Rett syndrome; Growing albino rats | nih.gov |
| Mineralizing Surface/Bone Surface (MS/BS) | Significantly Decreased (vs. anabolic agent) | Postmenopausal women with osteoporosis (SHOTZ Study) | oup.comoup.com |
| Mineral Apposition Rate (MAR) | Decreased | Murine model of Rett syndrome | nih.gov |
| Bone Formation Rate (BFR) | Decreased | Murine model of Rett syndrome | nih.gov |
Biomechanical Testing of Bone Integrity
Biomechanical testing directly measures the mechanical properties of bone, such as its strength and resistance to fracture. Techniques like three-point and four-point bending tests are used to apply controlled forces to bone specimens to determine their structural integrity.
Research Findings: Studies using these methods have demonstrated that zoledronic acid has a beneficial effect on the mechanical properties of bone. In a rabbit model of distraction osteogenesis, four-point bending tests revealed that treatment significantly increased the peak load capacity of the regenerating bone. nih.gov This indicates that the newly formed bone was stronger and more resistant to fracture. Importantly, the energy absorbed to failure did not change significantly, suggesting that the treatment enhanced bone strength without making it more brittle. nih.gov Other studies in ovariectomized rats, using three-point bending tests, have also shown that zoledronate treatment ameliorated cortical bone biomechanical properties, as evidenced by improvements in ultimate load and ultimate stress. researchgate.net
| Test Method | Parameter Measured | Effect of Zoledronic Acid | Model System | Reference |
|---|---|---|---|---|
| Four-Point Bending Test | Peak Load Capacity | Significantly Increased (in regenerating bone) | Rabbit Model (Distraction Osteogenesis) | nih.gov |
| Four-Point Bending Test | Energy Absorbed to Failure | No Significant Change | Rabbit Model (Distraction Osteogenesis) | nih.gov |
| Three-Point Bending Test | Ultimate Load | Ameliorated/Improved | Ovariectomized Rat Model | researchgate.net |
| Three-Point Bending Test | Ultimate Stress | Ameliorated/Improved | Ovariectomized Rat Model | researchgate.net |
| Three-Point Bending Test | Young's Modulus | Ameliorated/Improved | Ovariectomized Rat Model | researchgate.net |
Cytometry by Time of Flight (CyTOF) for Cellular Target Identification
Cytometry by Time-of-Flight (CyTOF) is a state-of-the-art technology that utilizes mass spectrometry to enable the simultaneous analysis of numerous parameters on a single-cell basis. This is achieved by using antibodies tagged with heavy metal isotopes, which allows for a much larger panel of markers to be assessed compared to traditional fluorescence-based cytometry, with minimal signal overlap.
In the context of zoledronic acid research, CyTOF has been employed to dissect the complex cellular responses to the drug. A study investigating the effects of zoledronic acid on senescence and the senescence-associated secretory phenotype (SASP) utilized CyTOF to analyze bone marrow cells from mice treated with the compound. nih.gov While the primary goal was not a broad cellular target identification, the methodology demonstrates the potential for high-dimensional profiling of cell populations affected by zoledronic acid.
The study involved treating mice with zoledronic acid and subsequently isolating bone marrow cells for CyTOF analysis. The cells were labeled with a panel of metal-conjugated antibodies targeting various cell surface markers to distinguish different hematopoietic and immune cell populations. nih.gov This allowed for a detailed characterization of changes in these populations following treatment.
Research has also indicated that zoledronic acid can induce the activation of γδ T cells, a subset of T cells that can recognize and kill tumor cells. nih.govfrontiersin.org Studies have shown that zoledronic acid-treated peripheral blood mononuclear cells (PBMCs) exhibit activation of Vδ2 cells, a major subtype of human γδ T cells. nih.gov This activation can lead to the targeting of monocytes and macrophages that have taken up the drug. nih.govnih.gov CyTOF, with its ability to simultaneously measure activation markers, cytotoxic potential, and cell lineage markers, is an ideal platform to further investigate these interactions and identify the precise cellular targets of γδ T cells in the presence of zoledronic acid.
The table below summarizes the application of CyTOF in a study involving zoledronic acid, highlighting the methodology and its findings.
| Research Area | Methodology | Key Findings | Reference |
| Senescence and SASP | In vivo treatment of mice with zoledronic acid followed by CyTOF analysis of bone marrow cells using metal-conjugated antibodies. | Downregulation of senescence/SASP and inflammatory pathways in pre-osteoclastic cells. | nih.gov |
This table is based on the available research and will be updated as more studies utilizing CyTOF for Zoledronate D,L-lysine monohydrate cellular target identification become available.
In Silico Analysis and Computational Modeling of Pathways
In silico analysis and computational modeling have become indispensable tools in pharmacological research, allowing for the prediction and elucidation of drug-target interactions, pathway perturbations, and the systemic effects of therapeutic compounds. Several studies have utilized these approaches to understand the molecular mechanisms of zoledronic acid.
One area of focus has been the effect of zoledronic acid on the mevalonate pathway, which is crucial for the production of cholesterol and isoprenoids necessary for various cellular functions. nih.gov Zoledronic acid is a known inhibitor of farnesyl pyrophosphate synthase (FPPS), a key enzyme in this pathway. nih.gov Mathematical models have been developed to describe the in vitro cellular uptake of zoledronic acid and the subsequent accumulation of isopentenyl pyrophosphate (IPP), a substrate of the inhibited enzyme. nih.gov These models, which can be composed of ordinary differential equations (ODEs) or differential algebraic equations (DAEs), help in quantifying the kinetics of this interaction and predicting the cellular response. nih.gov
Another significant application of in silico methods is the investigation of zoledronic acid's interaction with other molecular targets. For instance, computational simulations, including molecular docking and molecular dynamics, have been used to explore the binding of zoledronic acid to the receptor activator of nuclear factor-κB ligand (RANKL). nih.gov These studies provide atomic-level insights into the binding site and the stability of the drug-target complex, suggesting that the pharmacological action of zoledronic acid may be related to its interaction with RANKL. nih.gov
Furthermore, in silico analysis of transcriptomic data from cells treated with zoledronic acid has revealed broader effects on cellular pathways. By analyzing differentially regulated genes, researchers have identified that zoledronic acid can downregulate senescence-associated pathways and inflammatory responses in pre-osteoclastic cells. nih.gov Gene Set Enrichment Analysis (GSEA) has been a key bioinformatic tool in these studies, highlighting the significant enrichment of specific pathways affected by the drug. nih.gov
The table below presents a summary of various in silico and computational modeling studies on zoledronic acid, detailing the methodologies and key findings.
| Research Focus | Methodology | Key Findings | Reference |
| Mevalonate Pathway Kinetics | Mathematical modeling (ODEs and DAEs) of in vitro zoledronic acid uptake and IPP accumulation. | Quantification of IPP accumulation and the decreasing rate of IPP per unit of zoledronic acid. | nih.gov |
| RANKL Interaction | Molecular docking and molecular dynamics simulations. | Identification of stable binding between zoledronic acid and RANKL, with specific key residues in the binding region identified. | nih.gov |
| Senescence and Inflammation | In silico analysis of transcriptome data (GSEA) from zoledronic acid-treated pre-osteoclastic cells. | Zoledronic acid downregulates senescence/SASP and inflammatory response pathways. | nih.gov |
| Multi-pathway Effects | Review of various studies on pathways affected by zoledronic acid. | Inhibition of RANKL/RANK pathway, non-canonical Wnt/Ca2+/CaMKII pathway, and induction of ROS-mediated apoptosis. | nih.gov |
These advanced research methodologies are continuously refining our understanding of this compound's complex biological effects, paving the way for more targeted therapeutic applications.
Comparative Mechanistic Investigations with Other Bisphosphonates
Relative Potency in Osteoclast Inhibition Models
Zoledronic acid is one of the most potent inhibitors of osteoclast-mediated bone resorption currently available. nih.gov Its potency is significantly higher than that of non-nitrogen-containing bisphosphonates, such as etidronate and clodronate, by a factor of 100 to 10,000. nih.gov This heightened efficacy is primarily attributed to its powerful inhibition of farnesyl diphosphate (B83284) synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway within osteoclasts. The half-maximal inhibitory concentration (IC50) for zoledronic acid's effect on human FPPS has been measured at a potent 4.1 nM.
In vitro studies using osteoclast inhibition models have demonstrated this high potency. For instance, concentrations of zoledronic acid as low as 10⁻⁹ M have been shown to have a significant inhibitory effect on osteoclastogenesis, specifically on the formation of resorption pits. nih.gov Other research indicates that zoledronic acid suppresses osteoclast development at concentrations above 2.5 x 10⁻⁷ M. nih.gov
However, the sensitivity of osteoclasts to zoledronic acid can vary significantly among individuals. A study on osteoclasts generated from 46 different healthy donors found a more than 200-fold difference in sensitivity. nih.gov The IC50 for the inhibition of bone resorption in this study ranged from 0.06 µM to 12.57 µM, highlighting a wide spectrum of individual biological responses to the compound. nih.gov
Table 1: Comparative Potency of Zoledronic Acid in Osteoclast Inhibition
| Parameter | Compound/Condition | Finding | Source |
| Relative Potency | Zoledronic Acid vs. Non-N-BPs | 100 to 10,000 times more potent | nih.gov |
| Enzyme Inhibition (IC50) | Zoledronic Acid on FPPS | 4.1 nM | |
| Inhibition of Pit Formation | Zoledronic Acid | Significant effect at 10⁻⁹ M | nih.gov |
| Inhibition of Osteoclast Development | Zoledronic Acid | Effective at >2.5 x 10⁻⁷ M | nih.gov |
| Individual Variability (IC50) | Zoledronic Acid on Osteoclasts | 0.06 µM to 12.57 µM | nih.gov |
Structural Analogy and Binding Mechanisms within the Bisphosphonate Class
All bisphosphonates share a fundamental structural similarity to inorganic pyrophosphate, an endogenous regulator of bone mineralization. nih.govresearchgate.net This structure is characterized by a P-C-P "backbone," which is a key difference from pyrophosphate's P-O-P structure. researchgate.net This carbon-based core makes bisphosphonates resistant to enzymatic hydrolysis, contributing to their stability and long half-life in bone. researchgate.net
The two phosphonate (B1237965) groups give the molecules a strong affinity for divalent cations, particularly calcium (Ca²⁺). researchgate.net This property allows bisphosphonates to chelate with calcium and bind avidly to hydroxyapatite (B223615) crystals, the primary mineral component of bone. nih.govresearchgate.net They preferentially accumulate at sites of active bone remodeling where mineral surfaces are exposed. nih.gov
Within the bisphosphonate class, the affinity for bone mineral varies. In vitro studies have shown that zoledronic acid has a greater binding affinity for hydroxyapatite compared to other bisphosphonates such as alendronate, ibandronate, and risedronate. nih.gov This strong binding contributes to its high potency and prolonged duration of action. researchgate.net
Once bound to the bone matrix, the bisphosphonate is released locally during bone resorption. The acidic environment of the resorption lacuna frees the drug, which is then endocytosed by the osteoclast, where it can exert its intracellular effects. drugbank.com Beyond binding to bone mineral, recent research has also demonstrated a direct binding interaction between zoledronic acid and RANKL (Receptor Activator of Nuclear factor-κB Ligand), a key cytokine for osteoclast formation, with a calculated equilibrium constant (KD) of 2.28 × 10⁻⁴ M. nih.gov This suggests that part of zoledronic acid's pharmacological action may be related to modulating the RANKL pathway directly, in addition to its well-established effects inside the osteoclast. nih.gov
Emerging Preclinical Research Avenues and Mechanistic Insights
Anti-Tumor Mechanisms in Preclinical Models
Zoledronic acid, a potent nitrogen-containing bisphosphonate, has demonstrated significant anti-tumor effects in a variety of preclinical models. nih.gov Its mechanisms of action are multifaceted, extending beyond its established role in inhibiting osteoclast-mediated bone resorption. These include direct effects on tumor cells and indirect effects through modulation of the tumor microenvironment. nih.govnih.gov
Direct Antiproliferative and Pro-apoptotic Effects on Tumor Cells
Zoledronic acid exerts direct anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death). nih.govnih.gov In vitro studies have shown that zoledronic acid can significantly reduce the viability of various cancer cell lines, including those from pancreatic, breast, and prostate cancers, as well as fibrosarcoma and osteosarcoma. nih.govnih.govnih.gov
The pro-apoptotic effects of zoledronic acid are a key component of its anti-cancer activity. nih.govnih.gov Research on human pancreatic cancer cell lines revealed that zoledronic acid induces apoptosis, which is associated with the activation of caspase-9 and the cleavage of poly(ADP)-ribose polymerase (PARP). nih.govnih.gov This process is linked to the drug's ability to interfere with the prenylation of small GTP-binding proteins like p21ras, disrupting critical cell survival pathways. nih.govnih.gov
A study on a canine osteosarcoma cell line (D-17) showed that while zoledronic acid did not have a significant cytotoxic effect in the first 24 hours, it did lead to a dose- and time-dependent decrease in cell viability. shirazu.ac.ir This was accompanied by a significant dose- and time-dependent decrease in the expression of survivin, a protein that inhibits apoptosis. shirazu.ac.ir
Table 1: In Vitro Antiproliferative and Pro-apoptotic Effects of Zoledronic Acid on Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Key Findings |
| Human Pancreatic Cancer (BxPC-3, CFPAC-1, PANC-1) | Pancreatic Cancer | Growth inhibition and apoptosis | IC50 values of 10-50 μM; induced cleavage of caspase-9 and PARP. nih.govnih.gov |
| Human Fibrosarcoma | Fibrosarcoma | Inhibition of proliferation and apoptosis | Arrested cell cycle between S and G2/M phases. nih.gov |
| Human Breast Cancer | Breast Cancer | Reduced cell viability and apoptosis | Downregulation of bcl-2 protein and delocalization of p21ras. nih.gov |
| D-17 Canine Osteosarcoma | Osteosarcoma | Decreased cell viability | Dose- and time-dependent decrease in survivin expression. shirazu.ac.ir |
Modulation of the Tumor Microenvironment
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Zoledronic acid has demonstrated potent anti-angiogenic properties in preclinical studies. nih.govnih.gov It can inhibit the proliferation of human endothelial cells and reduce the sprouting of new vessels. nih.govnih.gov
In vitro, zoledronic acid has been shown to inhibit the proliferation of human endothelial cells stimulated by various growth factors. nih.gov Furthermore, in vivo studies using a chicken egg chorioallantoic membrane (CAM) model have confirmed the dose-dependent anti-angiogenic effects of zoledronic acid. nih.gov Research has also indicated that zoledronic acid can alter the expression of angiogenic genes in primary human osteoclasts, upregulating anti-angiogenic ligands such as CXCL9 and CXCL10. whiterose.ac.ukresearchgate.net
Table 2: Preclinical Evidence of Anti-angiogenic Effects of Zoledronic Acid
| Model | Key Findings |
| In vitro human endothelial cells | Inhibited proliferation induced by fetal calf serum, bFGF, and VEGF with IC50 values of 4.1, 4.2, and 6.9 μM, respectively. nih.gov |
| Cultured aortic rings and chicken egg chorioallantoic membrane (CAM) assay | Reduced vessel sprouting. nih.govnih.gov |
| In vivo mouse model | Potently inhibited bFGF-induced angiogenesis. nih.gov |
| Primary human osteoclasts | Upregulated the expression of anti-angiogenic genes CXCL9 and CXCL10. whiterose.ac.ukresearchgate.net |
Tumor-associated macrophages (TAMs) are a major component of the tumor microenvironment and can exist in two main polarized states: the M1 phenotype, which has tumoricidal activity, and the M2 phenotype, which promotes tumor growth. nih.gov Zoledronic acid has been shown to induce a shift in macrophage polarization from the pro-tumor M2 phenotype to the anti-tumor M1 phenotype. nih.govnih.gov
This repolarization of TAMs is a significant mechanism of zoledronic acid's indirect anti-tumor activity. nih.gov Studies have shown that zoledronic acid can reverse the polarity of both peritoneal and tumor-associated macrophages from M2 to M1. nih.gov In vitro experiments using the human monocytic cell line THP-1 demonstrated that zoledronic acid enhanced the polarization of macrophages towards the M1 phenotype when stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that can induce an inflammatory response. bohrium.comresearchgate.net This was associated with an upregulation of IL-1β, a pro-inflammatory cytokine. bohrium.com
Inhibition of Tumor Cell Adhesion and Metastasis in Bone Preclinical Models
Bone is a common site for metastasis for several types of cancer. nih.govmdpi.com Zoledronic acid has been shown to interfere with the process of metastasis by inhibiting tumor cell adhesion, a critical early step in the metastatic cascade. nih.govmdpi.com In preclinical models of prostate cancer bone metastasis, zoledronic acid has been shown to preserve bone structure and decrease the incidence of lymph node metastasis. nih.govplos.org
While zoledronic acid treatment in a murine model of prostate cancer bone metastasis did not prevent the initial establishment of bone metastases, it did inhibit tumor-induced bone lysis, maintain bone volume, and increase the survival of the tumor-bearing mice. plos.org This suggests that by modifying the bone microenvironment, zoledronic acid can hinder the progression of established metastases. plos.org
Synergistic Antitumor Effects in Combination Therapies in Vitro
Zoledronic acid has demonstrated synergistic anti-tumor effects when combined with other anti-cancer agents in vitro. nih.govnih.gov This suggests that it can enhance the efficacy of conventional cancer therapies.
For instance, in vitro studies on human breast cancer cells (MCF-7) have shown a synergistic cytotoxic effect when zoledronic acid is combined with radiation. nih.govnih.gov This combination resulted in a greater reduction in cell viability than either treatment alone. nih.gov Similarly, synergistic effects have been observed with chemotherapeutic agents like doxorubicin (B1662922) in canine malignant histiocytosis cells and human prostate cancer cells. frontiersin.org The combination of zoledronic acid with STI571 and paclitaxel (B517696) in a model of human prostate cancer bone metastasis led to a significant decrease in tumor incidence and weight. nih.gov
Table 3: Examples of Synergistic Antitumor Effects of Zoledronic Acid in Vitro
| Combination Agent | Cancer Cell Line/Model | Observed Effect |
| Radiation | Human MCF-7 breast cancer cells | Synergistic cytotoxic effect, enhanced growth inhibition. nih.govnih.gov |
| Doxorubicin | Canine malignant histiocytosis cells, human prostate cancer cells | Increased cell apoptosis. frontiersin.org |
| STI571 and Paclitaxel | Human prostate cancer bone metastasis model | Significant decrease in tumor incidence and weight. nih.gov |
Cellular Senescence and Senolytic/Senomorphic Effects
Zoledronic acid is being investigated for its potential to act as a senotherapeutic agent, which targets cellular senescence, a process implicated in aging and various age-related diseases. nih.govaging-us.comnih.gov Research suggests the compound may possess both senolytic properties, meaning it can selectively kill senescent cells, and senomorphic properties, which involve modulating the pro-inflammatory secretions of these cells. nih.govnih.govkespine.org.ukbiorxiv.org
In vitro studies using human lung fibroblasts and mouse embryonic fibroblasts have shown that zoledronic acid can selectively eliminate senescent cells with minimal impact on healthy, non-senescent cells. nih.govnih.govbiorxiv.org This senolytic activity is considered significant, with one study reporting a high selectivity index (SI) of 93.3, a value that indicates a compound's strong potential for further investigation as a senolytic. nih.gov Beyond its direct killing effect, zoledronic acid has also been observed to modulate the biomarkers of senescence in vivo. nih.govaging-us.comnih.gov
Cellular senescence is fundamentally a response to cellular stress, prominently including persistent DNA damage. frontiersin.orgmdpi.com When a cell experiences damage to its DNA that cannot be adequately repaired, it can enter a state of irreversible cell cycle arrest, known as senescence. frontiersin.orgresearchgate.net This process is a protective mechanism to prevent the proliferation of potentially cancerous cells. frontiersin.org The DNA damage response (DDR) pathway is a critical initiator of senescence. frontiersin.orgresearchgate.net Double-strand breaks (DSBs) in DNA, for example, activate kinases like ATM, which in turn trigger downstream signaling cascades involving proteins like p53 and p21 to enforce cell cycle arrest. researchgate.net
Zoledronic acid's role intersects with these pathways. Research has demonstrated that zoledronic acid can reduce the accumulation of DNA damage, a key trigger of cellular senescence. nih.gov In studies on human bone marrow-derived mesenchymal stem cells (hMSCs), treatment with zoledronic acid was found to extend their proliferative lifespan and prevent the accumulation of DNA damage as the cells expanded in culture. nih.gov This effect is linked to the inhibition of the mevalonate (B85504) pathway, which subsequently impacts mTOR signaling, a key regulator of cell growth and stress response. nih.gov
A defining characteristic of many senescent cells is the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases, collectively known as the Senescence-Associated Secretory Phenotype (SASP). frontiersin.orgyoutube.com The SASP can have potent effects on the surrounding tissue microenvironment, contributing to chronic inflammation, aging, and the progression of age-related diseases. frontiersin.org
Zoledronic acid has demonstrated significant senomorphic effects by downregulating key components of the SASP. nih.gov In preclinical studies involving aged mice, treatment with zoledronic acid led to a significant reduction in a panel of circulating SASP factors. nih.govaging-us.comnih.gov Furthermore, in silico analysis of gene expression data from pre-osteoclastic cells treated with zoledronic acid revealed a significant downregulation of gene sets associated with senescence and the SASP. nih.govaging-us.comnih.govbiorxiv.org This modulation of the SASP points to a mechanism by which zoledronic acid might exert beneficial effects beyond the skeleton. nih.gov
Table 1: Effect of Zoledronic Acid on SASP Markers in Aged Mice
| SASP Marker | Effect of Zoledronic Acid Treatment | Reference |
|---|---|---|
| CCL7 (C-C Motif Chemokine Ligand 7) | Significantly Reduced | nih.govnih.gov |
| IL-1β (Interleukin-1 beta) | Significantly Reduced | nih.govnih.gov |
| TNFRSF1A (Tumor Necrosis Factor Receptor Superfamily Member 1A) | Significantly Reduced | nih.govnih.gov |
| TGFβ1 (Transforming Growth Factor beta 1) | Significantly Reduced | nih.govnih.gov |
Novel Signaling Pathway Intersections (e.g., PI3K-AKT, Wnt)
Zoledronic acid's molecular mechanism extends to critical signaling pathways that regulate cell fate, proliferation, and survival. Research has uncovered significant intersections with the PI3K-AKT and Wnt signaling cascades.
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is a central node in cellular signaling, promoting cell survival and growth. nih.govnih.gov Aberrant activation of this pathway is common in cancers. researchgate.net Preclinical studies have shown that zoledronic acid can inhibit the PI3K/AKT pathway. nih.govresearchgate.net For instance, in osteosarcoma models, zoledronic acid enhanced the antitumor effects of cisplatin (B142131) by promoting the generation of reactive oxygen species (ROS) and subsequently inhibiting the phosphorylation of PI3K and AKT. nih.gov This inhibition contributes to reduced tumor cell proliferation and increased apoptosis. nih.gov
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. nih.govmdpi.com Zoledronic acid has been shown to inhibit the non-canonical Wnt pathway. nih.govdoaj.org Specifically, it can decrease the levels of Wnt5a and CaMKII, key proteins in this pathway, thereby inhibiting the differentiation and survival of osteoclasts. nih.gov In other contexts, such as in chondrocytes, the interaction is more complex, with evidence suggesting zoledronate may enhance IL-1β-induced cell apoptosis through a process involving the Wnt/β-catenin signaling pathway. nih.gov
Table 2: Zoledronic Acid Interactions with Signaling Pathways
| Signaling Pathway | Effect of Zoledronic Acid | Observed Cellular Consequence | Reference |
|---|---|---|---|
| PI3K-AKT | Inhibition (decreased phosphorylation of PI3K and AKT) | Enhanced apoptosis, reduced cell proliferation (in cancer cells) | nih.govresearchgate.net |
| Non-canonical Wnt | Inhibition (decreased Wnt5a and CaMKII levels) | Inhibition of osteoclast differentiation and survival | nih.govdoaj.org |
| Canonical Wnt/β-catenin | Modulation (involved in Zoledronate-enhanced apoptosis) | Enhanced ECM degradation and apoptosis (in chondrocytes) | nih.gov |
Exploration of Effects on Ion Channels in Non-Skeletal Tissues
Emerging research indicates that the effects of zoledronic acid may involve the modulation of ion channels, not only in bone cells but potentially in other tissues as well. nih.govnih.gov Ion channels are critical for a vast array of physiological functions, and their modulation can have significant therapeutic implications. nih.gov
Zoledronic acid has been identified as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. nih.govnih.gov In pre-osteoblast cells, zoledronic acid activates TRPV1, an effect that is believed to contribute to its pro-mineralizing activity. nih.gov This interaction is also being explored for its potential role in pain sensation, as TRPV1 is a key player in pain pathways. nih.gov
Furthermore, zoledronic acid has been characterized as a selective blocker of specific types of ATP-sensitive potassium (KATP) channels, namely Kir6.1-SUR2B and Kir6.2-SUR2A, which are found in musculoskeletal and vascular tissues. nih.govnih.gov This blocking action could potentially explain some of the compound's observed effects and side effects, such as its influence on the micro-vasculature. nih.gov While the primary focus has been on musculoskeletal cells, the presence of these channels in other tissues suggests that zoledronic acid's effects may be more widespread. nih.gov
Development of Advanced Delivery Systems (e.g., Nanovectors) for Enhanced Preclinical Efficacy
To improve the therapeutic index and target the action of zoledronic acid, researchers are developing advanced drug delivery systems. nih.govfrontiersin.orgresearchgate.net A major focus of this research is the use of nanovectors, such as nanoparticles and liposomes, to encapsulate the drug. nih.govfrontiersin.orgmdpi.comomicsdi.org
These nanocarriers offer several potential advantages. They can alter the pharmacokinetics of zoledronic acid, increasing its concentration in target tissues like tumors while reducing its accumulation in non-target organs such as the bones and kidneys. nih.govresearchgate.net For example, one study developed poly(lactic-co-glycolic) acid (PLGA) nanoparticles containing zoledronate-calcium nanocomplexes. nih.govomicsdi.org This formulation showed minimal premature drug release and, in a mouse model of mammary cancer, significantly inhibited the growth of extraskeletal tumors, an effect not seen with the equivalent dose of free zoledronic acid. nih.gov
Other approaches include loading zoledronic acid onto hyaluronic acid-polyethylene glycol-nano-hydroxyapatite nanoparticles (HA-PEG-nHA-ZOL NPs). frontiersin.org This system leverages the targeting properties of hyaluronic acid to deliver the drug to osteosarcoma cells, showing effective tumor inhibition in vitro. frontiersin.org These advanced delivery systems hold promise for expanding the therapeutic applications of zoledronic acid and improving its efficacy in preclinical models. frontiersin.orgresearchgate.net
Future Directions and Theoretical Frameworks in Zoledronate D,l Lysine Monohydrate Research
Elucidating Unresolved Mechanistic Aspects (e.g., full scope of osteocyte interactions)
While the primary mechanism of zoledronate involves the inhibition of farnesyl pyrophosphate synthase (FPPS) in osteoclasts, leading to their apoptosis and reduced bone resorption, its interaction with other bone cells, particularly osteocytes, is complex and not fully understood. patsnap.comnih.gov Osteocytes, the most abundant cells in bone, are critical regulators of bone remodeling. Recent studies suggest that zoledronate's effects extend beyond osteoclasts and directly influence osteocyte function, sometimes in paradoxical ways.
One area of investigation is the compound's impact on osteocyte-mediated signaling. Research has shown that zoledronate can enhance osteocyte-mediated osteoclast differentiation by increasing the expression of Interleukin-6 (IL-6) and the subsequent expression of Receptor Activator of Nuclear Factor κB Ligand (RANKL). nih.gov This finding presents a counterintuitive effect, as RANKL is a key molecule for osteoclast formation and activity, which zoledronate is known to inhibit. nih.govfrontiersin.org This suggests a previously unanticipated aspect of its biological activity that warrants further exploration.
Conversely, other studies indicate that zoledronate may promote bone formation by modulating osteocyte-osteoblast communication. nih.gov One proposed mechanism involves the disruption of gap junctions, specifically those containing connexin 43, between osteocytes and osteoblasts. This blockage of cellular communication appears to lead to the retention of sclerostin (SOST) expression within osteocytes, which in turn activates the Wnt signaling pathway, a critical pathway for bone formation. nih.gov Furthermore, computational simulations and surface plasmon resonance assays have revealed a direct binding interaction between zoledronic acid and RANKL itself, suggesting a mechanism of action that is independent of FPPS inhibition. nih.govfrontiersin.org These findings highlight the multifaceted and sometimes contradictory effects of zoledronate on bone cell biology, underscoring the need for continued research to delineate the full scope of its osteocyte interactions and reconcile these seemingly divergent pathways.
Integration of Multi-Omics Data for Systems-Level Understanding of Biological Responses
To achieve a holistic understanding of the biological responses to Zoledronate D,L-lysine monohydrate, researchers are increasingly turning to multi-omics approaches. nih.govmdpi.com This strategy involves integrating data from various high-throughput analytical methods—such as genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive picture of cellular and systemic changes induced by the compound. mdpi.comazolifesciences.com Such a systems-biology approach can uncover novel biomarkers, reveal complex signaling networks, and explain variability in patient responses. nih.govnih.gov
For instance, studies combining untargeted metabolomics with bone marrow RNA-sequencing (RNA-seq) have begun to characterize the time-dependent metabolic shifts and identify potential therapeutic markers following zoledronate administration. nih.gov This integrated analysis can link changes in the plasma metabolome to specific biological pathways altered at the tissue level. nih.gov Similarly, DNA methylome profiling has been used to investigate the molecular basis for variable sensitivity to zoledronate, identifying specific CpG sites where smoking-dependent DNA methylation correlates with treatment efficacy. nih.gov This suggests that epigenetic factors play a significant role in mediating individual responses to the drug.
The application of multi-omics is also proving valuable in disease modeling. In osteosarcoma research, the combined analysis of transcriptomics and DNA methylomics in 3D-bioprinted tumor models revealed significant changes in pathways related to the cell cycle, metabolism, and epigenetics that were not apparent in traditional 2D models. nih.gov This deeper level of analysis can identify novel therapeutic targets and improve the predictive power of preclinical models. nih.govbiorxiv.org As these technologies mature, their integrated application will be crucial for building a systems-level model of zoledronate's action, moving beyond single-pathway explanations to a more interconnected and dynamic understanding. nih.govresearchgate.net
Exploring Novel Applications in Preclinical Disease Models Beyond Bone Metabolism
The potent biological activities of zoledronate have spurred preclinical research into its therapeutic potential far beyond its established use in bone disorders. A significant area of this exploration is in oncology, where the compound has demonstrated direct and indirect anti-tumor effects. iiarjournals.orgresearchgate.net Preclinical studies in models of breast cancer, prostate cancer, and multiple myeloma have shown that zoledronate can inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and interfere with angiogenesis (the formation of new blood vessels that feed tumors). iiarjournals.orgnih.gov These anti-neoplastic effects are thought to arise from the inhibition of protein prenylation in cancer cells, disrupting critical signaling pathways. iiarjournals.org
Another promising, non-canonical application is in the context of infectious and inflammatory diseases. Preclinical evidence suggests that nitrogen-containing bisphosphonates may help prevent pneumonia. clinicaltrials.govpanfoundation.org The proposed mechanism involves the modulation of macrophage activity in response to infection. clinicaltrials.gov Studies have shown that zoledronate is internalized by alveolar macrophages and can boost the immune response in models of bacterial lung infection. mdpi.com This immunomodulatory effect opens up possibilities for its use as an adjunct therapy in certain infectious conditions.
Furthermore, the mevalonate (B85504) pathway, which zoledronate potently inhibits, is a key metabolic pathway implicated in a range of diseases. nih.govpharmgkb.org This has led to the theoretical consideration of its use in other conditions, such as autoimmune disorders, atherosclerosis, and even Alzheimer's disease, where manipulation of this pathway could have therapeutic benefits. nih.gov The table below summarizes key findings from preclinical studies exploring these novel applications.
| Disease Model | Observed Preclinical Effect of Zoledronate | Proposed Mechanism | Reference |
|---|---|---|---|
| Breast and Prostate Cancer | Inhibition of tumor cell proliferation and invasion; induction of apoptosis; anti-angiogenic effects. | Inhibition of FPPS in cancer cells, disrupting protein prenylation and downstream signaling. | iiarjournals.orgresearchgate.netnih.gov |
| Multiple Myeloma | Reduced tumor burden and tumor-associated angiogenesis. | Induction of apoptosis in tumor cells; modulation of the bone marrow microenvironment. | iiarjournals.org |
| Bacterial Pneumonia Model | Enhanced immune response. | Internalization by alveolar macrophages and modulation of their function. | clinicaltrials.govmdpi.com |
| General Cancer Metastasis | Decreased tumor cell adhesion to bone and reduced invasion. | Disruption of cell cytoskeleton; inhibition of angiogenesis. | nih.gov |
Computational Modeling and In Silico Predictions of Compound-Biological Interactions
Computational modeling and in silico simulations are becoming indispensable tools for accelerating drug discovery and deepening the mechanistic understanding of drug-target interactions. In the context of zoledronate research, these theoretical frameworks are being applied to predict and analyze its biological effects at a molecular and systemic level.
One powerful application is molecular docking and molecular dynamics (MD) simulation. These techniques have been used to investigate the direct interaction between zoledronic acid and proteins other than its primary target, FPPS. For example, computational studies have modeled the binding of zoledronate to RANKL, predicting the specific binding site and key amino acid residues involved (e.g., Tyr217, Val277, Gly278). nih.govfrontiersin.org By calculating parameters like binding free energy, these simulations provide a quantitative assessment of the stability and dynamics of the compound-protein complex, offering insights that are difficult to obtain through experimental methods alone. nih.govfrontiersin.org
At a higher level of organization, mathematical modeling is being used to describe the pharmacodynamics of zoledronate. Researchers have developed systems of ordinary differential equations (ODEs) and differential algebraic equations (DAEs) to model the cellular uptake of the compound and the subsequent intracellular accumulation of isopentenyl pyrophosphate (IPP), a key biomarker of FPPS inhibition. nih.govnih.gov These models can simulate drug kinetics under different conditions and help quantify the relationship between drug concentration and cellular response. nih.govnih.gov Furthermore, in silico screening methods, such as those using yeast-based genetic screens, have been employed to predict synergistic interactions, identifying potentially effective combination therapies, for example, pairing zoledronate with other agents for breast cancer treatment. researchgate.net
| Computational Approach | Application in Zoledronate Research | Key Findings / Predictions | Reference |
|---|---|---|---|
| Molecular Docking & MD Simulation | Investigating the binding of zoledronate to RANKL. | Predicted stable binding conformation, identified key amino acid residues, and calculated binding free energy. | nih.govfrontiersin.org |
| Differential Equation Modeling (ODE/DAE) | Describing the in vitro cellular uptake of zoledronate and accumulation of IPP. | Quantified the pharmacodynamic influence of zoledronate on IPP kinetics. | nih.govnih.gov |
| Mathematical Modeling of Bone Turnover | Simulating the effect of osteoporosis drugs, including zoledronate, on bone renewal. | Predicted the impact of different treatment sequences on therapeutic efficacy. | elifesciences.org |
| In Silico Synthetic Lethality Screening | Identifying synergistic drug combinations with zoledronate for cancer therapy. | Predicted synergistic effects with celecoxib (B62257) and olaparib (B1684210) in breast cancer models. | researchgate.net |
Q & A
Q. How can researchers determine the purity and stability of Zoledronate D,L-lysine monohydrate in experimental preparations?
- Methodological Answer : Purity assessment requires high-performance liquid chromatography (HPLC) or mass spectrometry, referencing standards with ≥95% purity as a baseline . Stability testing should follow protocols for bisphosphonates, including thermal gravimetric analysis (TGA) to monitor decomposition at the reported melting point (238.9°C) and storage at -20°C in desiccated, light-protected conditions . For aqueous solutions, verify solubility via heating (5 mg/mL in H₂O) and avoid repeated freeze-thaw cycles to prevent hydrolysis .
Q. What are the recommended in vitro assays to evaluate Zoledronate’s osteoclast inhibition and antitumor activity?
- Methodological Answer :
- Osteoclastogenesis Inhibition : Use TRAP (tartrate-resistant acid phosphatase) staining in primary osteoclast cultures, with IC₅₀ values ~15 nM . Include controls for bisphosphonate specificity (e.g., clodronate as a non-nitrogenous comparator).
- Antitumor Activity : Assess proliferation inhibition in cancer cell lines (e.g., hFOB cells, IC₅₀ = 40 µM) via MTT assays, and measure apoptosis markers (caspase-3/7 activation) . Co-culture with osteoblasts can model bone-tumor microenvironment interactions .
Q. How should researchers address discrepancies in reported IC₅₀ values across different biological targets?
- Methodological Answer : Variability in IC₅₀ values (e.g., FDPS: 3 nM vs. aSMase: 5 µM) may arise from assay conditions (cell type, exposure time) or off-target effects . Standardize protocols by:
- Using consistent cell lines (e.g., human FDPS vs. Leishmania FDPS).
- Validating target engagement via isotopic labeling of farnesyl pyrophosphate (FPP) in enzymatic assays .
- Performing dose-response curves with positive controls (e.g., alendronate for FDPS inhibition).
Advanced Research Questions
Q. What experimental designs are optimal for studying Zoledronate’s effects on non-skeletal tissues, such as renal or immune cells?
- Methodological Answer :
- Renal Toxicity : Use HK-2 human proximal tubular cells treated with 50 µM Zoledronate for 48 hours, followed by proteomic analysis (LC-MS/MS) to identify dysregulated pathways (e.g., TGF-β/SMAD3, fatty acid metabolism) . Include functional assays for fibrosis (COL1A1 mRNA quantification) and oxidative stress (ROS detection) .
- Immune Modulation : Isolate CD115+ pre-osteoclastic cells from murine models and analyze senescence markers (p16, p21) via single-cell proteomics after Zoledronate exposure .
Q. How can researchers integrate omics data (e.g., transcriptomics, proteomics) to resolve contradictions in Zoledronate’s mechanisms of action?
- Methodological Answer :
- Data Integration : Combine RNA-seq (e.g., downregulation of senescence-associated secretory phenotype (SASP) genes) with proteomic datasets (e.g., reduced TGF-β1 and SMAD3 phosphorylation) to identify convergent pathways .
- Network Analysis : Use tools like STRING or GeneMANIA to map interactions between Ras inhibition, mevalonate pathway blockade, and senescence modulation .
Q. What are the best practices for evaluating Zoledronate’s senolytic activity in preclinical models?
- Methodological Answer :
- In Vitro : Treat senescent fibroblasts (e.g., radiation-induced) with 10–100 µM Zoledronate and quantify viability (CellTiter-Glo) and SASP markers (IL-6, MMP-3 ELISA) .
- In Vivo : Use aged mice or accelerated aging models (e.g., BubR1 progeroid mice) and administer Zoledronate (0.1 mg/kg, monthly). Assess tissue-specific senescence via SA-β-gal staining and p16 immunohistochemistry .
Q. How can researchers model Zoledronate’s pharmacokinetic-pharmacodynamic (PK/PD) profile to optimize dosing in bone metastasis studies?
- Methodological Answer :
- PK Modeling : Use compartmental models based on clinical data (e.g., 5 mg annual infusion, t½ = 146 hours) to simulate bone mineral density (BMD) changes .
- PD Markers : Measure urinary N-telopeptide (NTX) as a bone resorption marker and correlate with BMD improvements in xenograft models .
Contradiction Analysis & Mitigation
Q. How to reconcile Zoledronate’s reported nephrotoxicity with its clinical efficacy in osteoporosis?
- Methodological Answer :
- Dose Optimization : Compare renal outcomes in preclinical models at therapeutic (1–5 µM) vs. toxic (≥50 µM) doses .
- Hydration Protocols : Implement clinical hydration guidelines (e.g., pre-infusion saline) in animal studies to assess mitigation of renal injury .
Q. What strategies can resolve conflicting data on Zoledronate’s Ras pathway inhibition versus senolytic effects?
- Methodological Answer :
- Genetic Knockdown : Use siRNA to silence Ras isoforms in senescent cells and compare Zoledronate’s efficacy in Ras-proficient vs. deficient models .
- Pathway Enrichment : Apply GSEA (Gene Set Enrichment Analysis) to transcriptomic datasets to quantify contributions of Ras vs. senescence pathways .
Reporting & Reproducibility
Q. What are essential data to include when publishing studies on this compound?
- Methodological Answer :
- Compound Characterization : Report purity (HPLC), batch-specific solubility, and storage conditions .
- Experimental Replicates : For in vivo studies, include n ≥ 6 per group to account for variability in bone density measurements .
- Negative Controls : Use non-nitrogenous bisphosphonates (e.g., clodronate) to isolate nitrogen-dependent mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
